1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a brominated phenyl group, a dioxopyrrolidinyl moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the bromination of 4-methylphenyl compounds, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the brominated phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and the dioxopyrrolidinyl moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Shares the brominated phenyl group but differs in the rest of the structure.
2-Bromo-1-(4-methylphenyl)-1-propanone: Another compound with a similar brominated phenyl group but different functional groups.
Uniqueness
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-10-2-3-13(12(18)8-10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPOFZZQXWALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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